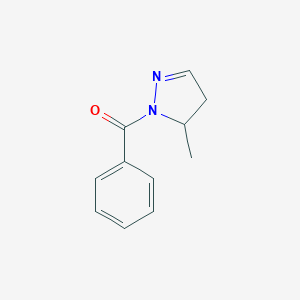![molecular formula C22H14ClFN2O4 B257873 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257873.png)
7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated in various in vitro and in vivo studies. The compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its high purity, good yield, and wide range of biological activities. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
The future directions for research on 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include the investigation of its potential therapeutic applications in various disease models, including cancer, inflammation, and microbial infections. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
In conclusion, 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Métodos De Síntesis
The synthesis of 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in the literature. The synthesis involves the reaction of 3-fluoroaniline, 5-methyl-3-isoxazolecarboxylic acid, and 7-chloro-6-methyl-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base and a catalyst. The reaction proceeds via a multicomponent reaction, which yields the desired product in good yield and high purity.
Aplicaciones Científicas De Investigación
The scientific research application of 7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is primarily focused on its potential therapeutic applications. The compound has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Propiedades
Nombre del producto |
7-Chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Fórmula molecular |
C22H14ClFN2O4 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
7-chloro-1-(3-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-6-16-14(9-15(10)23)20(27)18-19(12-4-3-5-13(24)8-12)26(22(28)21(18)29-16)17-7-11(2)30-25-17/h3-9,19H,1-2H3 |
Clave InChI |
XNFYZBWZVKLQQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)Cl)C)C5=CC(=CC=C5)F |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NOC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)